4-(2,6-Difluorophenyl)-3-methylbenzoic acid
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Overview
Description
4-(2,6-Difluorophenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a methyl group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and 3-methylbenzoic acid.
Halogenation: The 2,6-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.
Coupling Reaction: The halogenated intermediate is then coupled with 3-methylbenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(2,6-Difluorophenyl)-3-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
2,6-Difluorophenol: Contains a hydroxyl group instead of a carboxylic acid group.
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with different functional groups.
Uniqueness
4-(2,6-Difluorophenyl)-3-methylbenzoic acid is unique due to the combination of its fluorinated phenyl ring and the methylbenzoic acid moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-7-9(14(17)18)5-6-10(8)13-11(15)3-2-4-12(13)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISLKZUFXYEIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689679 |
Source
|
Record name | 2',6'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192548-41-6 |
Source
|
Record name | 2',6'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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